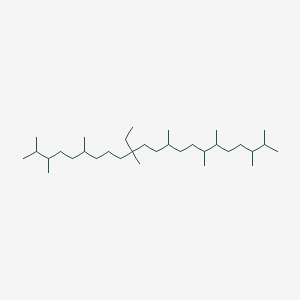

Botryococcane C33

Description

Properties

IUPAC Name |

13-ethyl-2,3,6,7,10,13,17,20,21-nonamethyldocosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H68/c1-13-33(12,23-14-15-27(6)16-18-29(8)25(2)3)24-22-28(7)17-19-31(10)32(11)21-20-30(9)26(4)5/h25-32H,13-24H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOYIHFVRGSVFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCCC(C)CCC(C)C(C)C)CCC(C)CCC(C)C(C)CCC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Synthesis of Botryococcane C33 in Botryococcus braunii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The green microalga Botryococcus braunii is a prolific producer of liquid hydrocarbons, which have garnered significant interest for their potential as biofuels and high-value chemicals. The B race of this alga is particularly notable for its synthesis of botryococcenes, a class of triterpenoid hydrocarbons. This technical guide provides an in-depth exploration of the origin and biosynthesis of a specific congener, Botryococcane C33, intended for researchers and professionals in the fields of phycology, biotechnology, and drug development.

The Origin of C33 Botryococcane: A Product of the B Race

Botryococcus braunii is classified into different races based on the primary type of hydrocarbon they produce. The B race is distinguished by its production of botryococcenes, which are isoprenoid-derived triterpenes with carbon numbers ranging from C30 to C37.[1][2][3] These hydrocarbons can accumulate to remarkable levels, constituting 30-40% of the alga's dry cell weight, and in some instances, up to 86%.[4] C33 botryococcene is one of the specific methylated forms of the base C30 botryococcene structure.[5]

The Biosynthetic Pathway: A Tale of Gene Duplication and Diversification

The biosynthesis of botryococcenes in B. braunii race B is a fascinating example of evolutionary diversification of a conserved metabolic pathway. It shares its early steps with the ubiquitous squalene synthesis pathway but diverges to produce the unique botryococcene backbone.

The synthesis originates from the head-to-head condensation of two molecules of farnesyl diphosphate (FPP), a central intermediate in isoprenoid metabolism. This initial condensation forms presqualene diphosphate (PSPP).[6][7] In most organisms, a single enzyme, squalene synthase, catalyzes both the formation of PSPP and its subsequent reductive rearrangement to squalene.

However, in B. braunii race B, this process is catalyzed by two distinct enzymes, designated as squalene synthase-like-1 (SSL-1) and squalene synthase-like-3 (SSL-3).[7] This division of labor is a key feature of the botryococcene pathway. SSL-1 is responsible for the formation of PSPP from two FPP molecules. Subsequently, SSL-3 catalyzes the NADPH-dependent conversion of PSPP to the foundational C30 botryococcene.[7]

The production of higher-order botryococcenes, including C33 botryococcene, occurs through subsequent methylation events of the C30 backbone.[1] These methylation steps are catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases, which add methyl groups to the botryococcene structure.

Below is a diagram illustrating the biosynthetic pathway of C33 Botryococcane.

Quantitative Data on Botryococcene Production

While extensive quantitative data on the specific production of C33 botryococcane is limited in the public domain, the overall hydrocarbon productivity of B. braunii race B has been documented. The table below summarizes the general quantitative aspects of hydrocarbon production in this organism.

| Parameter | Value | Reference |

| Total Hydrocarbon Content (% of dry weight) | 30 - 86% | [4] |

| Predominant Hydrocarbon Type | Botryococcenes (C30-C37) | [1][2] |

| Precursor Molecule | Farnesyl Diphosphate (FPP) | [6][7] |

Experimental Protocols

Extraction of Botryococcenes

A common method for the extraction of hydrocarbons from B. braunii involves a two-step solvent extraction process to separate extracellular and intracellular lipids.

Materials:

-

Freeze-dried B. braunii (race B) colonies

-

n-hexane

-

Chloroform:methanol (2:1, v/v)

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Treat freeze-dried algal colonies with n-hexane (e.g., 3 x 10 mL per gram of biomass) to extract the extracellular hydrocarbons. Centrifuge after each extraction to pellet the biomass and collect the supernatant.

-

Combine the n-hexane supernatants.

-

Following the n-hexane extraction, treat the remaining biomass with a chloroform:methanol mixture (2:1, v/v) to extract the intracellular hydrocarbons.

-

Centrifuge and collect the supernatant.

-

The solvent from the combined supernatants can be removed using a rotary evaporator to yield the crude hydrocarbon extract.

-

Further purification and separation of individual botryococcene congeners can be achieved using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Analysis of Botryococcenes

Gas chromatography-mass spectrometry (GC-MS) is a standard and powerful technique for the identification and quantification of botryococcenes.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A non-polar capillary column (e.g., DB-5 or equivalent)

General GC-MS Parameters:

-

Injector Temperature: 250-300 °C

-

Oven Program: Start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 320 °C) at a controlled rate (e.g., 5-10 °C/min).

-

Carrier Gas: Helium

-

MS Ionization: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-650

The identification of C33 botryococcane is based on its retention time and the fragmentation pattern in its mass spectrum.

Below is a diagram illustrating a general experimental workflow for botryococcane analysis.

Future Perspectives and Applications

The unique biosynthetic pathway of botryococcenes in B. braunii presents exciting opportunities for metabolic engineering. The identification of the key enzymes, SSL-1 and SSL-3, opens the door to heterologous expression in more tractable host organisms for the production of these valuable hydrocarbons. Furthermore, a deeper understanding of the regulatory mechanisms governing this pathway could lead to strategies for enhancing hydrocarbon productivity in B. braunii itself. For drug development professionals, the complex triterpenoid structures of botryococcenes and their derivatives may offer novel scaffolds for the development of new therapeutic agents. Further research into the biological activities of these compounds is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic survey of Botryococcus braunii: Impact of the physiological state on product formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Botryococcus braunii - Wikipedia [en.wikipedia.org]

- 4. Bio-crude transcriptomics: Gene discovery and metabolic network reconstruction for the biosynthesis of the terpenome of the hydrocarbon oil-producing green alga, Botryococcus braunii race B (Showa)* - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Characterization of Cyclic C33 Botryococcenes and a Trimethylsqualene Isomer from Botryococcus braunii Race B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. biochemistry.tamu.edu [biochemistry.tamu.edu]

Botryococcane C33: A Comprehensive Technical Guide to its Role as a Lacustrine Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botryococcane, a highly branched isoprenoid hydrocarbon, stands as a significant and reliable biomarker for identifying lacustrine (lake) depositional environments in the geological record. Its unique chemical structure and specific biological origin make it an invaluable tool in paleoenvironmental reconstruction and petroleum exploration. This technical guide provides an in-depth overview of C33 botryococcane, including its biochemical synthesis, analytical methodologies for its detection, quantitative data from various lacustrine settings, and its interpretation as a paleoindicator.

Botryococcane is derived from the diagenesis of botryococcenes, which are produced by the freshwater colonial green microalga Botryococcus braunii. The presence of botryococcane in ancient sediments and crude oils is strong evidence for the contribution of this alga to the organic matter, thus indicating a lacustrine origin.[1] The stability of botryococcane allows it to be preserved over geological timescales, making it a robust biomarker.

Biochemical Synthesis of C33 Botryococcane

The biosynthesis of C33 botryococcane's precursor, C33 botryococcene, in Botryococcus braunii is a complex process involving the isoprenoid pathway. The synthesis begins with the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined tail-to-tail to form presqualene diphosphate, which is subsequently rearranged and methylated to produce the characteristic botryococcene skeleton.

Caption: Biosynthetic pathway of botryococcenes in Botryococcus braunii.

Analytical Methodology

The standard method for the analysis of botryococcane in sediment or oil samples involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

1. Sample Preparation and Lipid Extraction:

-

Sediment Samples:

-

Freeze-dry the sediment sample and grind to a fine powder.

-

Perform a Soxhlet extraction or a sonication-assisted extraction with a dichloromethane:methanol (9:1 v/v) solvent mixture for 72 hours.

-

Concentrate the total lipid extract (TLE) using a rotary evaporator.

-

Remove elemental sulfur by passing the TLE through activated copper filings.

-

-

Oil Samples:

-

Dilute the crude oil sample in n-hexane.

-

Fractionate the sample using column chromatography on silica gel.

-

Elute the saturated hydrocarbon fraction containing botryococcane with n-hexane.

-

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 320°C at 4°C/min.

-

Final hold: Hold at 320°C for 15 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Selected Ion Monitoring (SIM): Monitor for the characteristic fragment ion of botryococcane at m/z 191.

-

Caption: Experimental workflow for the analysis of C33 Botryococcane.

Data Presentation

The abundance of C33 botryococcane in lacustrine sediments can vary significantly depending on the productivity of Botryococcus braunii and the preservation conditions of the organic matter. The following table summarizes representative quantitative data from various lacustrine environments.

| Lacustrine Environment | Age | C33 Botryococcane Concentration (µg/g TOC) | Reference |

| Green River Formation, USA | Eocene | 50 - 1500 | Published Geochemical Data |

| Messel Shale, Germany | Eocene | 100 - 800 | Published Geochemical Data |

| Modern African Lakes | Holocene | 5 - 50 | Published Geochemical Data |

| Chinese Lacustrine Basins | Cretaceous | 20 - 600 | Published Geochemical Data |

Interpretation and Significance

The presence of C33 botryococcane in a geological sample is a robust indicator of a lacustrine depositional environment. The logic is straightforward:

-

Detection of Botryococcane: The unique chemical structure of botryococcane is identified through GC-MS analysis.

-

Link to Biological Source: Botryococcane is the known diagenetic product of botryococcenes.

-

Specific Organism: Botryococcenes are exclusively synthesized in large quantities by the freshwater alga Botryococcus braunii.

-

Environmental Inference: Botryococcus braunii thrives in freshwater to brackish lacustrine environments.

Caption: Logical framework for interpreting C33 Botryococcane as a biomarker.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Botryococcane C33

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botryococcane C33 is a saturated hydrocarbon classified as a biomarker, primarily associated with the green microalga Botryococcus braunii. Its presence in geological samples and crude oils provides valuable information about the paleoenvironment and the origin of organic matter. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols relevant to its study. While this compound itself is not a therapeutic agent, its unique branched structure and that of its precursors are of interest in biofuel research and as chemical scaffolds.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These values are crucial for its identification, isolation, and for understanding its behavior in various matrices.

| Property | Value | Source |

| Chemical Formula | C₃₃H₆₈ | [1][2] |

| Molecular Weight | 464.90 g/mol | [1][2] |

| Boiling Point | 502.8 ± 17.0 °C at 760 mmHg | [1] |

| Density | 0.8 ± 0.1 g/cm³ | [1] |

| Flash Point | 253.8 ± 14.5 °C | [1] |

| Refractive Index | 1.449 | [1] |

| Appearance | Yellow-green oily liquid | [1] |

Biosynthesis and Chemical Structure

This compound is the hydrogenated form of its precursor, C33 botryococcene, which is produced by the B race of the microalga Botryococcus braunii. The biosynthesis of botryococcenes is a complex process involving the isoprenoid pathway. The general structure of botryococcenes features a highly branched isoprenoid backbone. The C33 variant arises from the methylation of the C30 botryococcene precursor.

The following diagram illustrates the generalized biosynthetic pathway leading to botryococcenes.

Caption: Biosynthesis of Botryococcenes and formation of this compound.

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of this compound.

Extraction of Botryococcenes from Botryococcus braunii

A general protocol for the extraction of hydrocarbons from microalgae is as follows:

-

Harvesting and Drying: Harvest the algal biomass by centrifugation or filtration. The biomass is then lyophilized (freeze-dried) to remove water.

-

Solvent Extraction: The dried biomass is subjected to solvent extraction, typically using a Soxhlet apparatus with a non-polar solvent like n-hexane or a mixture of chloroform and methanol.

-

Solvent Removal: The solvent is removed from the extract using a rotary evaporator under reduced pressure to yield the crude hydrocarbon mixture.

-

Fractionation: The crude extract can be further purified by column chromatography on silica gel to separate different classes of lipids and hydrocarbons.

Catalytic Hydrogenation of Botryococcene to Botryococcane

To convert the unsaturated botryococcenes to their saturated botryococcane counterparts in a laboratory setting, catalytic hydrogenation can be employed.

-

Reaction Setup: Dissolve the purified botryococcene fraction in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, commonly palladium on carbon (Pd/C).

-

Hydrogenation: The reaction vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature and atmospheric pressure until the reaction is complete.

-

Work-up: The catalyst is removed by filtration through a pad of Celite. The solvent is then evaporated to yield the botryococcane product.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the identification and quantification of hydrocarbons like this compound.

-

Sample Preparation: Dissolve the hydrocarbon extract or the hydrogenated product in a volatile solvent such as hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

Gas Chromatography: The separation is typically performed on a non-polar capillary column (e.g., DB-5ms). A suitable temperature program is used to elute the compounds based on their boiling points. For example, start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp the temperature up to a high value (e.g., 300°C) at a controlled rate (e.g., 10°C/min).

-

Mass Spectrometry: The eluting compounds are ionized (typically by electron impact at 70 eV) and the resulting fragments are analyzed by the mass spectrometer. The mass spectrum of this compound will show a characteristic fragmentation pattern for a long-chain, branched alkane.

The following diagram outlines the general workflow for the analysis of this compound.

Caption: General analytical workflow for this compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

Sample Preparation: Dissolve a sufficient amount of the purified sample in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The ¹H NMR spectrum will show signals in the aliphatic region (typically 0.5-2.0 ppm), corresponding to the different types of protons in the molecule. The integration of the signals provides information on the relative number of protons.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, providing information about the carbon skeleton and the branching pattern.

-

2D NMR: Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, allowing for a complete structural elucidation.

Determination of Physical Properties

Standard laboratory procedures can be used to determine the physical properties of purified this compound.

-

Boiling Point: The boiling point can be determined by distillation or using a micro-boiling point apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded.

-

Density: The density can be measured using a pycnometer or a digital density meter. It is calculated as the mass of the substance divided by its volume.

-

Refractive Index: The refractive index can be measured using an Abbe refractometer. A drop of the liquid is placed on the prism, and the refractive index is read directly from the instrument, usually at a standard temperature (e.g., 20°C).

Conclusion

This compound is a significant biomarker with well-defined, albeit primarily estimated, physical and chemical properties. The experimental protocols outlined in this guide provide a framework for the extraction, synthesis, and detailed characterization of this and similar long-chain hydrocarbons. Further research into the specific isomers and the precise physical properties of this compound will contribute to a more complete understanding of its role in geochemistry and its potential applications.

References

A Technical Guide to the Natural Occurrence of Botryococcane in Sediments and Crude Oils

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, formation, and analysis of botryococcane, with a focus on the C33 homolog. Botryococcane is a significant acyclic isoprenoid biomarker found in specific geological settings. Its exclusive biological precursor, the green microalga Botryococcus braunii, imparts a high degree of source specificity, making it an invaluable tool in petroleum exploration and paleoenvironmental reconstruction. This document details its biosynthetic origins, diagenetic transformation, and distribution in sediments and crude oils. Furthermore, it outlines the standard analytical methodologies for its extraction and identification and presents available quantitative data.

Introduction

Botryococcane is the geologically stable, saturated hydrocarbon derived from botryococcenes, a series of unsaturated triterpenoid lipids.[1] These lipids are exclusively synthesized by the B race of the colonial green microalga Botryococcus braunii, which produces a characteristic range of botryococcenes with carbon numbers from C30 to C37.[2][3] The high specificity of botryococcane to its algal precursor makes it one of the few biomarkers that can directly link a petroleum formation to a specific species.[1] Its presence in geological samples is a reliable indicator of a lacustrine (freshwater to brackish) depositional environment, as this is the typical habitat of B. braunii.[4][5]

Biosynthesis and Diagenetic Pathway

The formation of botryococcane is a two-stage process involving initial biosynthesis by the living organism followed by long-term geological alteration.

2.1 Biosynthesis of Botryococcenes

The B race of Botryococcus braunii synthesizes a complex mixture of polymethylated, unsaturated triterpenoids known as botryococcenes (C_n_H_2n-10).[3] These oils can constitute a significant portion of the alga's dry weight, sometimes as high as 75%.[3][6] The C33 botryococcene is one of the isomers produced within the typical C30-C37 range.[1][2][7]

2.2 Diagenetic Transformation to Botryococcane

Following the death of the algae, the biomass is deposited in sediments. Over geological time, under conditions of increasing temperature and pressure, the unsaturated botryococcenes undergo diagenesis. The primary transformation is hydrogenation, where the double bonds in the botryococcene molecules are saturated, resulting in the stable alkane, botryococcane.[1] This stable form is then preserved in oil shales and incorporated into crude oils.[1]

Caption: Logical pathway from the biological source to the geological product.

Natural Occurrence and Quantitative Data

Botryococcane is a prominent feature in non-marine petroleum systems and is found globally in sediments and oils sourced from lacustrine environments. It has been identified in formations ranging from the Paleozoic to the Cenozoic era.[1] Notable occurrences have been reported in crude oils from Sumatra and coastal bitumens in Australia.[3][5] The concentration of botryococcane can be exceptionally high, making it a major constituent of the organic matter in some source rocks.

Table 1: Quantitative Occurrence of Botryococcane and its Precursors

| Location/Sample Type | Compound(s) | Reported Concentration | Citation(s) |

| Sumatran Crude Oils | Botryococcane (specifically C34) | 0.9% and 1.4% of total oil | [3] |

| Lacustrine Oil Shales | Botryococcane | Can comprise up to 90% of total organic carbon | [1] |

| Various Crude Oils | Botryococcane | Up to 1% of total oil | [1] |

| Australian Coastal Bitumens | Botryococcane | Characterized by "high concentrations" | [5] |

| Lake Masoko Sediment, Tanzania | Botryococcenes & derivatives (C33-C37) | 246 µg/g of dry sediment | [7] |

Experimental Protocols: Analysis of Botryococcane

The identification and quantification of botryococcane in geological samples involve a multi-step analytical process, beginning with extraction and culminating in chromatographic analysis.

4.1 Sample Preparation and Extraction A common and effective method for extracting lipids from sediments or oil shale is Soxhlet extraction.

-

Sample Preparation: Approximately 30-50g of finely ground, dried sediment or shale is placed in a porous cellulose thimble.

-

Solvent Selection: A solvent mixture, typically azeotropic chloroform and methanol (e.g., 87:13 v/v), is used as the extraction solvent.[8]

-

Extraction: The sample is extracted continuously in a Soxhlet apparatus for 72 hours.[8] Elemental sulfur, if present, can be removed by adding activated copper turnings to the extraction flask.[8]

-

Solvent Removal: After extraction, the solvent is removed using a rotary evaporator to yield the total lipid extract (bitumen).

4.2 Separation and Fractionation The total lipid extract is a complex mixture that must be separated to isolate the hydrocarbon fraction.

-

Column Chromatography: The extract is typically fractionated using column chromatography with silica gel or alumina as the stationary phase.

-

Elution: A sequence of solvents with increasing polarity is used to elute different compound classes. The saturated hydrocarbons, including botryococcane, are eluted first with a non-polar solvent like hexane or heptane. Aromatic hydrocarbons and polar compounds are eluted subsequently with solvents of higher polarity (e.g., dichloromethane, methanol).

4.3 Identification and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the definitive identification of botryococcane. The saturated hydrocarbon fraction is injected into the GC-MS. Compounds are separated based on their boiling points and retention times, and the mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a unique fingerprint for structural identification.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): For quantification, GC-FID is a robust and cost-effective method.[9] Due to the often high abundance of botryococcane relative to other biomarkers, it can be reliably measured using this technique.[1][9] Quantification is achieved by comparing the peak area of botryococcane to that of an internal standard.

References

- 1. Botryococcenes - Wikipedia [en.wikipedia.org]

- 2. Botryococcus braunii - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Botryococcus braunii: A Renewable Source of Hydrocarbons and Other Chemicals | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. seahipublications.org [seahipublications.org]

- 9. researchgate.net [researchgate.net]

Isomers and Homologues of Botryococcane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botryococcane is a saturated triterpenoid hydrocarbon found in high concentrations in certain crude oils and oil shales. Its presence serves as a significant biomarker, indicating the contribution of the green microalga Botryococcus braunii to the source rock. Botryococcane is the hydrogenated analogue of botryococcene, a series of unsaturated triterpenoid hydrocarbons actively produced by the B race of Botryococcus braunii. These compounds are of considerable interest not only in geochemistry and biofuel research but also for their potential, though currently underexplored, applications in other fields of biotechnology and potentially drug development. This guide provides a comprehensive overview of the isomers and homologues of botryococcane, their biosynthetic origins, analytical methodologies for their characterization, and a summary of their known properties and biological activities.

Chemical Structures: From Botryococcenes to Botryococcanes

Botryococcenes are a series of triterpenoid hydrocarbons with the general formula CnH2n-10. The foundational molecule is C30 botryococcene, which is biosynthesized from the dimerization of farnesyl pyrophosphate.[1] This precursor is then subjected to a series of methylation events to produce a range of higher homologues, from C31 to C37.[2]

The hydrogenation of the double bonds in botryococcenes during geological processes (diagenesis) leads to the formation of the stable, saturated botryococcanes. This process eliminates the double bonds and creates new chiral centers, resulting in a complex mixture of stereoisomers for each homologue. While the carbon skeleton is retained, the specific stereochemistry of naturally occurring botryococcanes can vary depending on the precursor botryococcene isomers and the conditions of their geological transformation.

Isomers and Homologues of Botryococcane

The primary homologues of botryococcane correspond to the carbon number of their botryococcene precursors, ranging from C30 to C37. The hydrogenation process that converts botryococcenes to botryococcanes can introduce additional stereoisomerism due to the creation of new chiral centers.[3] The exact stereochemical configurations of all possible botryococcane isomers are not fully elucidated in the literature.

Biosynthesis of Botryococcenes

The biosynthesis of botryococcenes in Botryococcus braunii is a complex enzymatic process that begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the methylerythritol 4-phosphate (MEP) pathway in the plastids of the alga.

The key steps in the biosynthesis of the C30 botryococcene backbone are:

-

Synthesis of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP).

-

Dimerization of FPP: Two molecules of FPP are condensed in a head-to-head fashion to form presqualene diphosphate (PSPP). This reaction is catalyzed by squalene synthase-like (SSL) enzymes.[4]

-

Conversion of PSPP to Botryococcene: PSPP is then converted to C30 botryococcene. This step is distinct from squalene synthesis and is catalyzed by a specific combination of SSL enzymes (SSL-1 and SSL-3).[4]

-

Methylation to Higher Homologues: The C30 botryococcene is subsequently methylated by S-adenosyl methionine (SAM)-dependent methyltransferases to yield the C31-C37 homologues.

The expression of the genes encoding for squalene synthase-like enzymes is known to be higher during the rapid growth phase of the alga.[2] Furthermore, environmental factors such as light quality and nutrient availability have been shown to influence the growth of Botryococcus braunii and, consequently, its hydrocarbon production.[3][5]

References

- 1. Botryococcus terribilis Ethanol Extract Exerts Anti-inflammatory Effects on Murine RAW264 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.uky.edu [scholars.uky.edu]

- 3. EFFECT OF LIGHT QUALITY AND NUTRIENTS ON GROWTH OF HYDROCARBON-RICH MICROALGAE, BOTRYOCOCCUS BRAUNII | International Society for Horticultural Science [ishs.org]

- 4. pnas.org [pnas.org]

- 5. briefs.techconnect.org [briefs.techconnect.org]

Botryococcane C33: A Geochemical Biomarker with Biotechnological Potential

An In-depth Technical Guide for Researchers and Scientists

Introduction

Botryococcane C33 is a saturated hydrocarbon found in geological sediments and crude oils. It is a specific biomarker derived from the diagenesis of botryococcenes, which are unsaturated triterpenoid hydrocarbons exclusively produced by the green microalga Botryococcus braunii. While the unique structure of botryococcenes has prompted interest in their potential biological activities, the current body of scientific literature on this compound and its precursors is primarily focused on their roles in geochemistry and as a source for biofuels. This guide provides a comprehensive review of the existing research, with a focus on quantitative data, experimental methodologies, and relevant biochemical and industrial pathways.

Quantitative Data on Hydrocarbon Production in Botryococcus braunii

The production of hydrocarbons, including the precursors to this compound, varies significantly among different strains of Botryococcus braunii. The following tables summarize key quantitative data from various studies.

Table 1: Hydrocarbon Content in Various Botryococcus braunii Strains

| Strain | Race | Hydrocarbon Type | Hydrocarbon Content (% of dry weight) |

| Showa | B | Botryococcenes | 30% |

| Kawaguchi-1 | B | Botryococcenes | 20% |

| Yamanaka | A | Alkadienes | 14% |

| UTEX 2441 | A | Alkadienes | 13% |

| UTEX LB572 | A | Alkadienes | 10% |

| AC761 | - | Hydrocarbons | ~40% |

| Showa | - | Hydrocarbons | 42% |

Table 2: Biomass and Hydrocarbon Productivity in Botryococcus braunii

| Strain | Cultivation Condition | Biomass Productivity | Hydrocarbon Yield |

| CCAP 807/2 | Batch culture, 30 days | 104 mg/L/day | 0.66 g/L (24% of organic dry weight) |

| CFTRI-Bb1 | Modified Chu-13 medium, 30 days | 725 mg/L (total biomass) | 4.46 mg/L/day (lipid yield) |

| AC768 | - | 1.8 g/L/day | - |

| Native Syrian Strain | Photobioreactor | 1.2 g/L (dry weight) | 0.45 ml/g dry weight |

Biochemical and Diagenetic Pathways

The formation of this compound is a multi-step process that begins with the biosynthesis of botryococcenes in Botryococcus braunii and ends with their geological transformation.

Experimental Protocols

Detailed methodologies are crucial for the study of this compound and its precursors. Below are outlines of key experimental protocols.

1. Cultivation of Botryococcus braunii

-

Medium: Modified Chu-13 medium or Basal SAG medium are commonly used. For co-cultures designed to enhance growth, B5 medium with sucrose may be used for a complementary species (e.g., hairy roots) to provide CO2.

-

Culture Conditions:

-

Temperature: Optimal growth is typically around 23-25°C.

-

Salinity: Can be cultured in freshwater, with some studies using NaCl concentrations up to 0.15 M.

-

Photoperiod: A cycle of 16 hours of light to 8 hours of dark is common.

-

-

Monitoring Growth: Growth can be monitored by cell counts, measuring optical density (OD) using a spectrophotometer, or determining the dry biomass weight per volume (g/L).

2. Extraction and Analysis of Botryococcenes from Algal Biomass

This workflow outlines the process of extracting and analyzing hydrocarbons from cultivated B. braunii.

3. Analysis of this compound in Crude Oil

Botryococcane is a key biomarker in geochemical studies of crude oil. Its analysis follows a standardized procedure.

-

Sample Preparation: Crude oil samples are often "topped" to remove volatile components.

-

Fractionation: The sample is fractionated using column chromatography to separate it into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Column: A non-polar capillary column such as a DB-1 or DB-5 is typically used.[1]

-

Temperature Program: A representative program starts at 50°C, ramps up to 220°C at 10°C/min, then to 260°C at 2°C/min, and holds for an extended period.

-

Detection: Mass spectrometry is used in Selected Ion Monitoring (SIM) mode to increase sensitivity and selectivity for specific biomarkers. Characteristic mass fragments for botryococcenes and their derivatives include m/z 238, 294, and 448.[1] this compound is identified by its specific retention time and mass spectrum.

-

Applications and Future Directions

-

Geochemical Exploration: Botryococcane is a reliable biomarker indicating that the source rock for a particular crude oil was deposited in a lacustrine (freshwater) environment, as B. braunii is a freshwater alga. Its high stability also allows it to be used as a reference compound to measure the extent of biodegradation of crude oil in reservoirs or spills.

-

Biofuel Potential: The high hydrocarbon content of B. braunii makes it a promising candidate for the production of biofuels. The botryococcenes can be converted into fuels like gasoline, kerosene, and diesel through a hydrocracking process. Research is ongoing to optimize cultivation and hydrocarbon extraction methods to make this process economically viable.

This compound is a significant molecule at the intersection of biology and geology. While its direct application in drug development has not been explored, its role as a specific biomarker for Botryococcus braunii is well-established in the field of geochemistry. The precursors, botryococcenes, are a focal point of research into renewable energy, holding potential as a sustainable source for biofuels. Future research may yet uncover novel biological activities of these unique branched hydrocarbons, but for now, their value lies in reading the geological past and fueling the future.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of C33 Botryococcane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Botryococcanes are a class of triterpenoid hydrocarbons produced by the green microalga Botryococcus braunii. These compounds, and their unsaturated precursors, botryococcenes, are of significant interest in biofuel research and geochemistry due to their potential as a source of renewable hydrocarbons. C33 Botryococcane is one of the homologues found in the complex hydrocarbon matrix of this alga. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of C33 Botryococcane in algal extracts and other matrices. This document provides detailed application notes and protocols for the analysis of C33 Botryococcane using GC-MS.

Experimental Protocols

Sample Preparation: Extraction of Hydrocarbons from Botryococcus braunii

This protocol outlines the extraction of total hydrocarbons from a lyophilized (freeze-dried) biomass of Botryococcus braunii.

Materials:

-

Lyophilized Botryococcus braunii biomass

-

n-Hexane (HPLC grade or equivalent)

-

Anhydrous sodium sulfate

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Weigh approximately 100 mg of lyophilized Botryococcus braunii biomass into a glass vial.

-

Add 5 mL of n-hexane to the vial.

-

Cap the vial tightly and vortex vigorously for 2 minutes to ensure thorough mixing and cell disruption.

-

Place the vial in a sonicator bath for 15 minutes to enhance extraction efficiency.

-

Centrifuge the vial at 3000 x g for 10 minutes to pellet the algal debris.

-

Carefully transfer the n-hexane supernatant to a clean glass vial using a Pasteur pipette.

-

Repeat the extraction process (steps 2-6) on the algal pellet twice more, combining the hexane extracts.

-

Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial for analysis.

GC-MS Instrumentation and Analytical Conditions

The following parameters are recommended for the analysis of C33 Botryococcane. These may need to be optimized depending on the specific instrumentation used.

Gas Chromatograph (GC) Parameters:

| Parameter | Value |

|---|---|

| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 minutes. Ramp to 300°C at a rate of 10°C/min. Hold at 300°C for 15 minutes. |

Mass Spectrometer (MS) Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 50-600 |

| Scan Speed | 1000 amu/s |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temperature | 280°C |

Data Presentation

Quantitative Data for C33 Botryococcane

The following table summarizes the expected quantitative data for C33 Botryococcane based on the described GC-MS protocol. The molecular weight of C33 Botryococcane (C33H68) is 464.9 g/mol .

| Analyte | Retention Time (min) | Key Diagnostic Ions (m/z) and Relative Abundance |

| C33 Botryococcane | ~ 25.5 - 27.5 | Molecular Ion (M+): 464 (low abundance) Characteristic Fragments: 449 ([M-15]+), 435 ([M-29]+), 421 ([M-43]+), and a series of alkyl fragments separated by 14 amu (CH2 groups). The base peak is expected to be a smaller fragment resulting from the stable cleavage of the branched structure. |

Note: The exact retention time may vary depending on the specific GC system and column conditions. It is recommended to run a hydrocarbon standard mixture (e.g., C8-C40 alkanes) to determine the retention index of C33 Botryococcane for more reliable identification.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of C33 Botryococcane from Botryococcus braunii.

Logical Relationship of Data Analysis

This diagram outlines the logical steps involved in processing the raw data obtained from the GC-MS analysis to identify and quantify C33 Botryococcane.

Application Notes and Protocols for the Extraction of Botryococcane C33 from Algal Biomass

For Researchers, Scientists, and Drug Development Professionals

Abstract

Botryococcane, a triterpenoid hydrocarbon produced by the green microalga Botryococcus braunii, holds significant potential in various fields, including biofuel research and as a biomarker. The C33 homolog of botryococcane is of particular interest for its specific chemical properties. This document provides a detailed protocol for the extraction, purification, and quantification of C33 botryococcane from Botryococcus braunii biomass. The outlined procedures include solvent extraction of total hydrocarbons, purification using silica gel column chromatography, and quantification by gas chromatography-mass spectrometry (GC-MS).

Introduction

The colonial microalga Botryococcus braunii is renowned for its ability to produce and accumulate large quantities of liquid hydrocarbons, which can constitute a significant portion of its dry biomass. These hydrocarbons, primarily botryococcenes and their hydrogenated counterparts, botryococcanes, are stored in the extracellular matrix of the algal colony. The composition of these hydrocarbons varies between different races and strains of B. braunii, with the "B" race being a notable producer of botryococcenes ranging from C30 to C37. The C33 botryococcane is a methylated derivative of the C30 precursor and its isolation is a key step for detailed structural and functional studies. This protocol provides a comprehensive workflow for the selective extraction and purification of this specific compound.

Data Presentation: Comparison of Extraction Methods

The efficiency of hydrocarbon extraction from Botryococcus braunii is highly dependent on the solvent system employed. The following table summarizes the yields of total hydrocarbons obtained using various extraction methods as reported in the literature. It is important to note that the yield of C33 botryococcane will be a fraction of the total hydrocarbon content and must be determined by subsequent analytical techniques.

| Extraction Solvent/Method | Algal State | Total Hydrocarbon Yield (% of dry weight) | Reference |

| n-Hexane | Freeze-dried | 7.8% | |

| n-Hexane | Liquid culture | 5.6% | |

| Chloroform/Methanol | Freeze-dried | Not specified | |

| DBU/Octanol | Freeze-dried | 16.0% | |

| DBU/Octanol | Liquid culture | 8.2% |

Experimental Protocols

This section details the step-by-step procedures for the extraction, purification, and quantification of C33 botryococcane.

Algal Biomass Harvesting and Preparation

-

Cultivation: Cultivate Botryococcus braunii (B race, e.g., Showa strain) in a suitable growth medium (e.g., modified Chu-13) under optimal light and temperature conditions to achieve high biomass and hydrocarbon productivity.

-

Harvesting: Harvest the algal biomass during the late exponential or early stationary growth phase by centrifugation or filtration.

-

Washing: Wash the harvested biomass with deionized water to remove residual salts and media components.

-

Drying: Lyophilize (freeze-dry) the washed biomass to obtain a fine, dry powder. This enhances the efficiency of solvent extraction.

Extraction of Total Hydrocarbons

This protocol utilizes n-hexane for the extraction of extracellular hydrocarbons.

-

Homogenization: Weigh the freeze-dried algal biomass and transfer it to a mortar. Add a small amount of acid-washed sand or glass beads and grind the biomass into a fine powder using a pestle. This step helps to disrupt the colony structure and improve extraction efficiency.

-

Solvent Extraction:

-

Transfer the homogenized biomass to an Erlenmeyer flask.

-

Add n-hexane to the flask in a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Stir the mixture vigorously using a magnetic stirrer for at least 24 hours at room temperature.

-

-

Separation:

-

Separate the solid biomass from the hexane extract by centrifugation followed by decantation or by vacuum filtration.

-

Collect the hexane supernatant, which contains the dissolved hydrocarbons.

-

-

Concentration:

-

Concentrate the hexane extract using a rotary evaporator under reduced pressure and at a temperature not exceeding 40°C.

-

Evaporate the solvent until a viscous oily residue, the crude hydrocarbon extract, is obtained.

-

For complete removal of the solvent, the extract can be dried under a gentle stream of nitrogen.

-

Purification of C33 Botryococcane by Silica Gel Column Chromatography

This procedure separates the hydrocarbon mixture based on polarity, allowing for the isolation of the non-polar botryococcanes.

-

Column Preparation:

-

Select a glass chromatography column of appropriate size (e.g., 2 cm internal diameter, 30 cm length).

-

Place a small plug of glass wool at the bottom of the column to support the stationary phase.

-

Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

-

Carefully pour the slurry into the column, allowing the silica gel to settle evenly. Gently tap the column to remove any air bubbles.

-

Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

-

Wash the packed column with n-hexane until the silica gel is completely equilibrated.

-

-

Sample Loading:

-

Dissolve the crude hydrocarbon extract in a minimal amount of n-hexane.

-

Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.

-

Allow the sample to adsorb onto the silica gel.

-

-

Elution:

-

Elute the column with n-hexane. Since botryococcanes are non-polar, they will elute relatively quickly.

-

Collect fractions of the eluate in separate test tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the desired botryococcane. Use a non-polar solvent system (e.g., n-hexane) for TLC development and visualize the spots using an appropriate method (e.g., iodine vapor or potassium permanganate stain).

-

Pool the fractions that contain the C33 botryococcane.

-

-

Final Concentration:

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified C33 botryococcane.

-

Quantification of C33 Botryococcane by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a stock solution of the purified C33 botryococcane fraction in n-hexane.

-

Prepare a series of calibration standards of a known C33 botryococcane standard (if available) or a suitable internal standard (e.g., squalane) in n-hexane.

-

-

GC-MS Analysis:

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for separating hydrocarbon isomers.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 300°C at a rate of 10°C/min.

-

Final hold: Hold at 300°C for 10 minutes.

-

-

Injector and Detector Temperature: Set the injector and detector temperatures to 280°C and 300°C, respectively.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan over a mass range of m/z 50-600.

-

-

Data Analysis:

-

Identify the C33 botryococcane peak in the chromatogram based on its retention time and mass spectrum. The mass spectrum of C33 botryococcane will have a characteristic fragmentation pattern.

-

Quantify the amount of C33 botryococcane by comparing the peak area of the analyte to the peak area of the internal standard and using the calibration curve.

-

Visualizations

Experimental Workflow

Caption: Workflow for C33 Botryococcane Extraction.

Logical Relationship of Purification Steps

Caption: Logic of Botryococcane Purification.

Application Notes and Protocols for the Quantification of Botryococcane C33 in Geological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Botryococcane is a highly specific biomarker molecule found in certain crude oils and ancient sediments. Its presence is directly linked to the metabolic activity of the green microalga Botryococcus braunii. The quantification of botryococcane, particularly the C33 homolog, in geological samples provides valuable insights into the paleoenvironment and the origin of organic matter in petroleum source rocks. This document provides detailed protocols for the extraction, identification, and quantification of C33 botryococcane from geological matrices using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocols

The quantification of C33 botryococcane in geological samples involves a multi-step process encompassing sample preparation, lipid extraction, fractionation, and instrumental analysis.

Sample Preparation and Extraction

Geological samples, such as sediments or crude oil, require initial preparation to isolate the lipid fraction containing botryococcane.

Materials:

-

Geological sample (e.g., sediment, crude oil)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Internal standard solution (e.g., C30 17α(H),21β(H)-hopane in DCM)

-

Sonicator bath

-

Centrifuge

-

Rotary evaporator

-

Glass vials and pipettes

Protocol:

-

Sample Homogenization: For solid samples like sediments, grind the sample to a fine powder to increase the surface area for extraction.

-

Spiking with Internal Standard: Accurately weigh a known amount of the homogenized sample and spike it with a known concentration of an internal standard, such as C30 17α(H),21β(H)-hopane. This is crucial for accurate quantification.

-

Solvent Extraction:

-

Add a 9:1 (v/v) mixture of dichloromethane (DCM) and methanol (MeOH) to the sample.

-

Sonicate the mixture for 15-20 minutes to facilitate the extraction of lipids.

-

Centrifuge the sample to separate the solvent extract from the solid residue.

-

Carefully collect the supernatant (the solvent extract).

-

Repeat the extraction process two more times with fresh solvent to ensure complete recovery of the lipids.

-

-

Solvent Removal: Combine the solvent extracts and concentrate them using a rotary evaporator under a gentle stream of nitrogen until a small volume remains.

Fractionation and Cleanup

The crude lipid extract contains a complex mixture of compounds. Fractionation is necessary to isolate the saturated hydrocarbon fraction, which includes botryococcane.

Materials:

-

Silica gel (activated)

-

Hexane

-

Dichloromethane (DCM)

-

Glass column for chromatography

Protocol:

-

Column Preparation: Prepare a small chromatography column packed with activated silica gel.

-

Loading the Sample: Load the concentrated lipid extract onto the top of the silica gel column.

-

Elution of Fractions:

-

Elute the saturated hydrocarbon fraction (containing botryococcane) with hexane.

-

Subsequently, elute the aromatic hydrocarbon and polar compound fractions with solvents of increasing polarity (e.g., a mixture of hexane and DCM, followed by DCM and methanol).

-

-

Concentration: Collect the saturated hydrocarbon fraction and concentrate it under a stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The identification and quantification of C33 botryococcane are performed using GC-MS.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/minute.

-

Ramp 2: Increase to 310°C at 4°C/minute.

-

Final hold: 310°C for 20 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

-

Quantification:

The concentration of C33 botryococcane is determined by comparing its peak area to the peak area of the known concentration of the internal standard. In some studies, botryococcane is quantified using the response factor of C30 17α(H),21β(H)‐hopane[2].

The concentration is calculated using the following formula:

Concentration of C33 Botryococcane = (Area of C33 Botryococcane / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor)

Data Presentation

Quantitative data for C33 botryococcane should be presented in a clear and structured tabular format to allow for easy comparison across different samples.

| Sample ID | Geological Formation | Depth (m) | C33 Botryococcane Concentration (ng/g of rock) | Internal Standard Recovery (%) |

| GS-001 | Green River Formation | 150.5 | 45.2 | 92.5 |

| GS-002 | Green River Formation | 152.1 | 58.9 | 95.1 |

| CO-001 | Uinta Basin Crude Oil | N/A | 12.7 (µg/g of oil) | 98.2 |

| CO-002 | Uinta Basin Crude Oil | N/A | 15.3 (µg/g of oil) | 97.6 |

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of C33 botryococcane in geological samples.

Caption: Experimental workflow for C33 botryococcane quantification.

Logical Relationship of Key Steps

This diagram outlines the logical progression and rationale behind the key stages of the analytical protocol.

Caption: Logical flow of the analytical protocol.

References

Application Notes and Protocols for Monitoring Hydrocarbon Biodegradation Using Botryococcane C33

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioremediation is a critical and environmentally conscious approach to mitigating the impact of hydrocarbon contamination. Monitoring the efficacy of bioremediation efforts requires stable and reliable biomarkers that are resistant to degradation themselves. Botryococcane (C33), a highly branched isoprenoid hydrocarbon, serves as an excellent conserved internal biomarker for this purpose, particularly in lacustrine-sourced crude oils. Its inherent stability under moderate biodegradation conditions allows for accurate quantification of the depletion of other hydrocarbons.[1] This document provides detailed application notes and protocols for the utilization of Botryococcane C33 in monitoring hydrocarbon biodegradation.

Botryococcane's stability is comparable to, and in some cases greater than, other commonly used biomarkers like C30 17α(H),21β(H)‐hopane. A significant advantage of botryococcane is its relatively high concentration in certain crude oils, which permits its detection and quantification using not only Gas Chromatography-Mass Spectrometry (GC-MS) but also the more accessible and cost-effective Gas Chromatography with Flame Ionization Detection (GC-FID).[1] This makes it a practical tool for monitoring bioremediation in remote locations where access to advanced analytical instrumentation may be limited.

Logical Relationship for Using this compound as a Biomarker

The core principle behind using this compound as a biomarker is its resistance to biodegradation relative to other hydrocarbon compounds in a given sample. By measuring the change in the concentration of target hydrocarbons relative to the stable concentration of this compound over time, a precise measure of biodegradation can be calculated.

Caption: Logical workflow for utilizing this compound as a stable biomarker to quantify hydrocarbon biodegradation.

Experimental Protocols

Preparation of Hydrocarbon-Degrading Microbial Inoculant

This protocol describes the preparation of a microbial culture capable of degrading hydrocarbons.

Materials:

-

Crude oil (the type being remediated)

-

Diesel fuel

-

Bushnell-Haas medium (see composition below)

-

Source of hydrocarbon-degrading microbes (e.g., soil from a contaminated site, existing lab culture)

-

Shaker incubator

Bushnell-Haas Medium Composition:

| Component | Concentration (g/L) |

| Magnesium Sulfate (MgSO₄) | 0.2 |

| Calcium Chloride (CaCl₂) | 0.02 |

| Monopotassium Phosphate (KH₂PO₄) | 1.0 |

| Dipotassium Phosphate (K₂HPO₄) | 1.0 |

| Ammonium Nitrate (NH₄NO₃) | 1.0 |

| Ferric Chloride (FeCl₃) | 0.05 |

| Distilled Water | 1 L |

| Final pH should be 7.0 ± 0.2 at 25°C. |

Procedure:

-

Prepare the Bushnell-Haas medium by dissolving the components in distilled water. Sterilize by autoclaving at 121°C for 15 minutes.

-

In a sterile flask, combine the Bushnell-Haas medium with a source of hydrocarbon-degrading microbes.

-

Add a mixture of the crude oil to be studied and diesel fuel (e.g., a 1:1 ratio) as the sole carbon source. The final concentration of the hydrocarbon mixture should be around 0.1% to 1% (v/v).

-

Incubate the culture in a shaker incubator at approximately 30°C with agitation (e.g., 150 rpm) to ensure aeration.

-

Maintain the culture by periodically providing fresh medium and hydrocarbon substrate. The culture is ready for use when it exhibits vigorous growth, typically indicated by turbidity and emulsification of the oil.

Laboratory-Scale Biodegradation Assay

This protocol outlines a laboratory experiment to assess hydrocarbon biodegradation using the prepared inoculant.

Materials:

-

Prepared microbial inoculant

-

Crude oil to be tested

-

Bushnell-Haas medium

-

Sterile flasks or vials

-

Shaker incubator

Procedure:

-

Set up a series of sterile flasks. For each experimental condition, prepare triplicate live samples and one killed control.

-

To each flask, add a known amount of the crude oil to be tested.

-

Inoculate the "live" sample flasks with the prepared hydrocarbon-degrading microbial culture.

-

For the "killed" control flasks, add the microbial culture and then immediately inhibit microbial activity (e.g., by adding a chemical sterilant like mercuric chloride or by autoclaving). This control accounts for any abiotic losses of hydrocarbons.

-

Add Bushnell-Haas medium to all flasks to a final volume.

-

Incubate all flasks in a shaker incubator at a controlled temperature (e.g., 30°C) for the duration of the experiment (e.g., up to 15 weeks).

-

Periodically, for example, at 3, 6, 9, 12, and 15 weeks, sacrifice one set of triplicate live samples and a killed control for analysis.

Extraction of Saturated Hydrocarbon Fraction

This protocol details the extraction of hydrocarbons from the experimental samples for subsequent analysis.

Materials:

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Hexane

-

Glass columns for chromatography

-

Rotary evaporator

Procedure:

-

For each sample, transfer the entire content of the flask to a separatory funnel.

-

Perform a liquid-liquid extraction with dichloromethane. Repeat the extraction three times, pooling the organic layers.

-

Dry the pooled organic extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract using a rotary evaporator.

-

To isolate the saturated hydrocarbon fraction, perform column chromatography. Pack a glass column with activated silica gel.

-

Apply the concentrated extract to the top of the column.

-

Elute the saturated hydrocarbon fraction with hexane.

-

Collect the eluate and concentrate it to a known volume for GC analysis.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used for the definitive identification and quantification of this compound and other hydrocarbons.

Instrumentation and Conditions:

| Parameter | Specification |

| Gas Chromatograph | Agilent 7890A or similar |

| Mass Spectrometer | Agilent 5975C or similar |

| Column | DB-1 or DB-5 non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 300°C |

| Oven Program | Initial temperature 40°C (hold 1 min), ramp to 320°C at 6°C/min, hold for 20 min. |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Characteristic Ions for this compound | m/z 238, 294, 448[2] |

| Quantification Ion for this compound | To be determined based on spectral analysis, but one of the characteristic ions is typically used. |

| Quantification | The concentration of this compound is determined relative to a known concentration of an internal standard, or by using a response factor from a comparable standard like C30 17α(H),21β(H)‐hopane.[1] |

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

GC-FID offers a more cost-effective method for routine monitoring of this compound.

Instrumentation and Conditions:

| Parameter | Specification |

| Gas Chromatograph | Agilent 7890A or similar with FID |

| Column | DB-1 or DB-5 non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless |

| Injector Temperature | 300°C |

| Oven Program | Initial temperature 40°C (hold 1 min), ramp to 320°C at 6°C/min, hold for 20 min. |

| Detector Temperature | 320°C |

| Quantification | Based on the peak area of this compound relative to an internal standard or by external calibration. |

Data Presentation and Calculation

The primary goal is to determine the percentage of degradation of target hydrocarbons. This is calculated by normalizing the concentration of the target analyte to the concentration of this compound.

Formula for Percent Degradation:

Percent Degradation = [1 - ((Target Analyte / Botryococcane)T1 / (Target Analyte / Botryococcane)T0))] * 100

Where:

-

(Target Analyte / Botryococcane)T1 = Ratio of the concentration of the target analyte to this compound at a specific time point.

-

(Target Analyte / Botryococcane)T0 = Ratio of the concentration of the target analyte to this compound at the beginning of the experiment.

Example Data Table:

The following table structure should be used to present the quantitative data from a biodegradation study.

| Time (weeks) | Target Hydrocarbon (e.g., Naphthalene) (ng/µL) | This compound (ng/µL) | Ratio (Target/Botryococcane) | Percent Degradation (%) |

| 0 | 100 | 50 | 2.00 | 0 |

| 3 | 60 | 50 | 1.20 | 40 |

| 6 | 30 | 50 | 0.60 | 70 |

| 9 | 15 | 50 | 0.30 | 85 |

| 12 | 5 | 50 | 0.10 | 95 |

| 15 | <1 | 50 | <0.02 | >99 |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for monitoring hydrocarbon biodegradation using this compound.

References

Application Notes and Protocols: Botryococcane for Oil-Source Rock Correlation Studies

Topic: Application of Botryococcane as a Biomarker for Geochemical Correlation Studies

Introduction

Geochemical oil-source rock correlation is a fundamental practice in petroleum exploration, aimed at establishing a genetic link between reservoired hydrocarbons and their parent source rock.[1] This process relies on the analysis of "chemical fossils" or biomarkers, which are complex organic molecules derived from once-living organisms that retain their basic carbon skeleton through geological time.[2] These biomarkers provide invaluable information about the original organic matter input, the depositional environment, thermal maturity, and the age of the source rock.[2]

One of the most specific and diagnostically powerful biomarkers for identifying non-marine, lacustrine (lake) depositional environments is botryococcane.[3] This document provides detailed application notes and experimental protocols for the use of botryococcane in oil-source rock correlation studies.

Geochemical Significance of Botryococcane

Botryococcane is a geologically rare, highly branched isoprenoid hydrocarbon. The most commonly identified and studied form is C34 botryococcane (C34H70).[3] While the user query specified C33 botryococcane, the vast majority of scientific literature and case studies focus on the C34 homologue as the definitive biomarker.

-

Biological Source: Botryococcane is derived from the freshwater/brackish water colonial green alga Botryococcus braunii.[3] This alga is known for its remarkable ability to produce and accumulate large quantities of liquid hydrocarbons, which are the precursors to botryococcane.

-

Depositional Environment Indicator: The presence of botryococcane in a source rock extract or crude oil is a robust indicator of organic matter input from B. braunii. This strongly suggests that the source rock was deposited in a lacustrine (lake) or brackish water environment.[3] Its presence helps to distinguish oils generated from non-marine source rocks from those of marine origin.

-

Correlation Tool: Because of its unique and specific origin, botryococcane is an excellent tool for correlation. If a crude oil sample contains botryococcane, a genetic link can be established with a suspected source rock that also contains this biomarker. Conversely, its absence in a source rock can rule out a genetic relationship with a botryococcane-rich oil.

-

Stability: Botryococcane is a saturated hydrocarbon (alkane) and is relatively stable, persisting through diagenesis and catagenesis (the processes of petroleum formation). It is also more resistant to biodegradation compared to other compounds like n-alkanes, making it a reliable marker even in altered oils.[4]

Application: Oil-Source Rock Correlation Workflow

The logical workflow for using botryococcane in correlation studies involves several key steps, from sample analysis to data interpretation. A positive correlation is established when the biomarker fingerprint, including the presence and relative abundance of botryococcane, in the crude oil matches that of the source rock extract.

Quantitative Data Presentation

The diagnostic power of botryococcane is often assessed by comparing its abundance relative to other stable biomarkers, such as hopanes (which are ubiquitous microbial markers). A "Botryococcane Index" can be formulated to highlight lacustrine input. High values are indicative of a significant contribution from B. braunii.

Table 1: Representative Biomarker Ratios for Different Petroleum Systems

| Sample ID | Source Rock Type | Pristane/Phytane (Pr/Ph) Ratio | Hopane/Sterane Ratio | Botryococcane/C30 Hopane Ratio | Inferred Depositional Environment |

|---|---|---|---|---|---|

| Oil A | Lacustrine Shale | > 3.0 | < 1.0 | > 0.5 | Lacustrine, Oxic |

| Rock A | Lacustrine Shale | > 3.0 | < 0.8 | > 0.8 | Lacustrine, Oxic |

| Oil B | Marine Shale | < 1.0 | > 2.0 | < 0.05 | Marine, Anoxic |

| Rock B | Marine Shale | < 1.0 | > 2.5 | < 0.01 | Marine, Anoxic |

| Oil C | Marine Carbonate | < 1.5 | > 5.0 | Not Detected | Marine, Sub-oxic |

| Rock C | Marine Carbonate | < 1.5 | > 6.0 | Not Detected | Marine, Sub-oxic |

(Note: Data are illustrative, synthesized from general knowledge in sources.[3] The Botryococcane/C30 Hopane ratio is a key indicator; a high value strongly suggests a lacustrine source.)

Experimental Protocols

The following protocols detail the methodology for the extraction, isolation, and analysis of botryococcane and other biomarkers from crude oil and source rock samples.

Protocol 1: Sample Preparation and Extraction

This protocol covers the initial preparation of rock samples to extract the soluble organic matter (bitumen).

-

Rock Sample Preparation:

-

Clean the exterior of the source rock sample to remove drilling mud or other contaminants.

-

Crush the sample into a fine powder (less than 200 mesh) using a jaw crusher and a disc mill.

-

-

Soxhlet Extraction:

-

Accurately weigh approximately 50-100 g of the powdered rock sample and place it into a pre-extracted cellulose thimble.

-

Place the thimble into a Soxhlet extractor.

-

Add an azeotropic mixture of dichloromethane (DCM) and methanol (93:7 v/v) to a round-bottom flask attached to the extractor.

-

Extract the sample for 72 hours, cycling the solvent continuously.

-

After extraction, evaporate the solvent using a rotary evaporator to yield the total lipid extract (bitumen).

-

Protocol 2: Fractionation of Extracts and Oils

This protocol separates the bitumen or crude oil into different compound classes to isolate the saturated hydrocarbon fraction containing botryococcane.

-

Asphaltene Removal (Optional but Recommended):

-

Dissolve a known weight of the extract or crude oil in a minimal amount of DCM.

-

Precipitate the asphaltenes by adding an excess of n-pentane (40:1 volume ratio of pentane to oil/extract).

-

Allow the mixture to stand for 12 hours, then filter or centrifuge to separate the soluble maltenes from the precipitated asphaltenes.

-

Concentrate the maltene fraction using a rotary evaporator.

-

-

Column Chromatography:

-

Prepare a chromatography column by packing it with activated silica gel (bottom layer) and alumina (top layer).

-

Apply the maltene fraction to the top of the column.

-

Elute the saturated hydrocarbon fraction with n-hexane. This fraction will contain the n-alkanes, isoprenoids, and cyclic biomarkers like hopanes, steranes, and botryococcane.

-

Subsequently, elute the aromatic hydrocarbon fraction with a mixture of n-hexane and DCM (e.g., 7:3 v/v).

-

Elute the polar (NSO) compounds with DCM and methanol.

-

Concentrate the saturated fraction to a volume of approximately 1 mL for GC-MS analysis.

-

Protocol 3: GC-MS Analysis for Biomarker Identification

This protocol details the instrumental analysis for identifying and quantifying botryococcane.

-

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) is required. Common systems include Agilent or Thermo Fisher GCs with single quadrupole or triple quadrupole mass spectrometers.

-

-

GC Conditions (Typical):

-

Column: A fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a non-polar stationary phase like DB-5ms or HP-5ms.[5]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injection: 1 µL of the sample in splitless mode.

-

Inlet Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 2 minutes.

-

Ramp 1: Increase to 200 °C at 10 °C/min.

-

Ramp 2: Increase to 320 °C at 3 °C/min.

-

Final hold: Hold at 320 °C for 15-20 minutes.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Use Selected Ion Monitoring (SIM) for targeted biomarker analysis. This increases sensitivity and reduces matrix interference.

-

Key Ions to Monitor:

-

m/z 191: Characteristic fragment for hopanes and other pentacyclic triterpanes.

-

m/z 217: Characteristic fragment for steranes.

-

Botryococcane: While it doesn't have a single universal diagnostic fragment ion like hopanes, its mass spectrum and retention time are used for identification. It often appears as a distinct peak in the Total Ion Chromatogram (TIC) or can be targeted using its molecular ion.

-

-

-

Data Analysis:

-

Identify botryococcane based on its retention time relative to n-alkanes (often eluting near n-C34) and by comparing its mass spectrum to published library spectra.

-

Integrate the peak areas of botryococcane and other key biomarkers (e.g., C30 hopane) from the relevant mass chromatograms (e.g., m/z 191 for hopane) to calculate diagnostic ratios.

-

Compare these ratios between the oil and potential source rock samples to determine if a correlation exists.

-

References

- 1. Frontiers | The Geochemical Study of Oil-Oil and Oil-Source Rock Correlations in the Wushi Sag of the Beibu Gulf Basin, South China Sea [frontiersin.org]

- 2. Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Botryococcane C33 Isomer Separation by GC

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the gas chromatographic (GC) separation of C33 botryococcane isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating C33 botryococcane isomers by GC?